molecular formula C8H3BrCl2N2O2 B13570574 7-Bromo-6,8-dichloroquinazoline-2,4-diol

7-Bromo-6,8-dichloroquinazoline-2,4-diol

Cat. No.: B13570574
M. Wt: 309.93 g/mol
InChI Key: XBUYLBHHUGBGBI-UHFFFAOYSA-N
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Description

7-Bromo-6,8-dichloroquinazoline-2,4-diol is an organic compound that belongs to the quinazoline family. This molecule was first synthesized by researchers at the Novartis Institute for Tropical Diseases in 2004. It is characterized by its unique structure, which includes bromine and chlorine atoms attached to a quinazoline core.

Preparation Methods

The synthesis of 7-Bromo-6,8-dichloroquinazoline-2,4-diol involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

7-Bromo-6,8-dichloroquinazoline-2,4-diol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one or more atoms in the molecule with different atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being explored as a potential therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-6,8-dichloroquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

7-Bromo-6,8-dichloroquinazoline-2,4-diol can be compared with other similar compounds in the quinazoline family, such as:

    6,8-Dichloroquinazoline-2,4-diol: Lacks the bromine atom.

    7-Bromoquinazoline-2,4-diol: Lacks the chlorine atoms.

    6-Chloro-8-bromoquinazoline-2,4-diol: Has a different arrangement of halogen atoms. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H3BrCl2N2O2

Molecular Weight

309.93 g/mol

IUPAC Name

7-bromo-6,8-dichloro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H3BrCl2N2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15)

InChI Key

XBUYLBHHUGBGBI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)Cl)NC(=O)NC2=O

Origin of Product

United States

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